4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
Description
4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an ethoxy group at the para position and a 4-methylpyridin-2-ylamine moiety at the sulfonamide nitrogen. This structure combines a polar sulfonamide group with a heteroaromatic pyridine ring and an electron-donating ethoxy substituent, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-12-4-6-13(7-5-12)20(17,18)16-14-10-11(2)8-9-15-14/h4-10H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWOJQQPNWGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-heteroaryl benzenesulfonamides. Key structural variations among analogs include:
Substituents on the benzene ring: Ethoxy (target compound) vs. amino (e.g., 4-amino-N-(pyridin-2-yl)benzenesulfonamide) or chloro-benzoyl groups (e.g., compound 18 in ) .
Heterocyclic moieties: 4-Methylpyridin-2-yl (target) vs. pyrimidin-2-yl, thiazol-2-yl, or quinoxalin-2-yl groups .
Additional functional groups: Substituents like thiourea or styrylquinoline appended to the sulfonamide core .
Key Findings:
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound may improve membrane permeability compared to amino or chloro substituents, though the latter often correlate with higher anticancer potency (e.g., compound 18’s IC₅₀ of 35 μg/mL vs. amino analogs in ) .
- Heterocycle Impact : Pyridin-2-yl derivatives (target compound and ’s compound 533) exhibit distinct target selectivity. For instance, compound 533 acts as an auxin agonist, while pyrimidin-2-yl analogs () show stronger cytotoxicity .
- Docking Affinity : While direct docking data for the target compound are absent, structurally related benzenesulfonamides with pyridin-3-yl groups (e.g., compounds 6 and 7 in ) exhibited Gold scores of 78.09–87.26 and hydrogen bonding scores of 6.11–7.42, suggesting moderate-to-high PPARγ affinity .
Mechanistic Insights
- Anticancer Activity : Sulfonamides with chloro or thiourea substituents (e.g., ’s compound 18 and ’s compound 9) likely intercalate DNA or inhibit topoisomerases, whereas the ethoxy group may modulate oxidative metabolism .
- Enzyme Inhibition : The pyridine ring in the target compound could engage in π-π stacking with enzyme active sites, as seen in PDE5 inhibitors () .
Biological Activity
4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure, has shown promise in various therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes an ethoxy group, a pyridine ring, and a benzenesulfonamide moiety, which contribute to its biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial folic acid synthesis.
- Receptor Binding : Potential interactions with various receptors could modulate signaling pathways relevant to its therapeutic effects.
- Antimicrobial Activity : The compound may exert bactericidal effects against certain bacterial strains through disruption of cellular processes.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated strong activity against mycobacterial strains, suggesting that this compound may possess comparable efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 1.5 μg/mL |
| Compound B | E. coli | 0.5 μg/mL |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Activity
Studies have reported that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, a related compound was shown to inhibit oxidative phosphorylation in cancer cells, leading to reduced cell viability .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Studies
-
Study on Antimycobacterial Activity :
A recent study explored various benzenesulfonamide derivatives and their effectiveness against M. abscessus. The results indicated that compounds with similar structures to this compound showed promising antimicrobial activity, highlighting the potential for further development in treating resistant mycobacterial infections . -
Cytotoxicity Assessment :
In a comparative study involving multiple sulfonamide derivatives, researchers evaluated the cytotoxicity of these compounds on pancreatic cancer cell lines. The findings suggested that modifications in the chemical structure could lead to enhanced potency and selectivity against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the ethoxy group or the pyridine ring can significantly influence the compound's efficacy and selectivity.
Table 3: Structure-Activity Relationships
| Modification Type | Effect on Activity |
|---|---|
| Ethoxy Group Substitution | Increased solubility |
| Pyridine Ring Variation | Altered receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
